Ethyl 2-(methylamino)-2-oxoacetate CAS number and properties
Ethyl 2-(methylamino)-2-oxoacetate CAS number and properties
Comprehensive Technical Guide: Ethyl 2-(methylamino)-2-oxoacetate (CAS 18522-95-7)
Executive Summary
Ethyl 2-(methylamino)-2-oxoacetate (commonly referred to as ethyl N-methyloxamate) is a highly versatile, bifunctional organic building block characterized by its adjacent ester and amide moieties. In pharmaceutical research and custom API synthesis, it serves as a critical intermediate. Because its oxamate core acts as a structural bioisostere of pyruvate, derivatives synthesized from this compound are heavily investigated as competitive inhibitors of Lactate Dehydrogenase (LDH). This specific mechanism offers profound therapeutic potential for targeting the Warburg effect in oncology and correcting metabolic dysregulation in diabetes[1].
Physicochemical Profiling
Understanding the physical and chemical parameters of Ethyl 2-(methylamino)-2-oxoacetate is essential for predicting its behavior in organic synthesis and biological assays. The presence of the methylamino group imparts distinct nucleophilic and basic characteristics, while the ethyl ester remains susceptible to controlled hydrolysis or further amidation[2].
Table 1: Quantitative Physicochemical Properties
| Parameter | Value / Description |
| Chemical Name | Ethyl 2-(methylamino)-2-oxoacetate |
| CAS Registry Number | 18522-95-7 |
| Molecular Formula | C5H9NO₃ |
| Molecular Weight | 131.13 g/mol |
| Physical State | Colorless Liquid |
| Boiling Point | ~200 °C |
| Melting Point | -10 °C |
| Solubility Profile | High in organic solvents (EtOH, THF, DCM); limited in H₂O |
Chemical Synthesis and Reaction Mechanics
The synthesis of Ethyl 2-(methylamino)-2-oxoacetate relies on the controlled mono-amidation of diethyl oxalate. Diethyl oxalate acts as a bis-electrophile. The primary synthetic challenge is preventing double amidation (which yields the unwanted N,N'-dimethyloxamide byproduct). This is mitigated by exploiting the differential reactivity of the two ester groups once the first is converted to an amide, combined with strict thermal control.
Step-by-Step Methodology: Controlled Mono-Amidation
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Preparation of the Electrophile: Dissolve 1.0 equivalent of diethyl oxalate in anhydrous ethanol (or tetrahydrofuran) under an inert nitrogen atmosphere.
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Causality: Anhydrous conditions prevent premature hydrolysis of the ester groups, ensuring the electrophile remains intact for the nucleophilic attack.
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Thermal Regulation: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.
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Causality: Lowering the thermal energy of the system kinetically favors mono-amidation. While the first ester group is highly reactive, the resulting oxamate is less electrophilic; maintaining 0 °C ensures the second ester remains unreacted.
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Nucleophilic Addition: Add 1.0 equivalent of methylamine (typically as a 33% solution in absolute ethanol) dropwise over a period of 30–45 minutes using an addition funnel.
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Causality: Dropwise addition ensures the nucleophile (methylamine) is always the limiting reagent in the microenvironment of the drop, suppressing the formation of the di-amide byproduct.
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Self-Validating Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then gradually warm to room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
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Causality: TLC provides immediate visual validation of diethyl oxalate consumption. The appearance of a single new spot with a lower Rf value confirms the formation of the more polar mono-amide product.
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Workup and Purification: Concentrate the reaction mixture under reduced pressure to remove the ethanol solvent and the ethanol byproduct generated during the reaction. Purify the crude product via vacuum distillation to isolate the pure colorless liquid[3].
Synthesis workflow of Ethyl 2-(methylamino)-2-oxoacetate via mono-amidation.
Pharmacological Relevance: LDH Inhibition and Metabolic Interference
Beyond its utility as a synthetic intermediate, the oxamate structural motif is highly prized in drug discovery. Ethyl 2-(methylamino)-2-oxoacetate serves as a precursor to potent oxamate derivatives used to target cellular metabolism.
The Warburg Effect and LDH-A Targeting Malignant tumors predominantly rely on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect. Lactate Dehydrogenase A (LDH-A) is the terminal enzyme in this pathway, catalyzing the reduction of pyruvate to lactate while regenerating NAD⁺[4]. Oxamate derivatives act as structural analogues of pyruvate. By competitively binding to the active site of LDH-A, they block lactate production[1].
Mechanistic Consequences of Inhibition:
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Energy Depletion: Inhibition of LDH-A disrupts NAD⁺ regeneration, halting glycolysis and depleting cellular ATP.
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ROS Generation and Apoptosis: The metabolic blockade forces cancer cells to rely on oxidative phosphorylation. In the context of mitochondrial dysfunction, this leads to a lethal accumulation of Reactive Oxygen Species (ROS). This oxidative stress triggers G2/M cell cycle arrest and apoptosis[4].
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Autophagy Induction: In specific models, such as gastric cancer, oxamate-mediated LDH inhibition suppresses the Akt-mTOR signaling pathway, inducing protective autophagy[5].
Metabolic interference pathway via LDH-A competitive inhibition by oxamate derivatives.
Handling, Stability, and Safety
As an ester-amide hybrid, Ethyl 2-(methylamino)-2-oxoacetate is relatively stable under neutral conditions but is susceptible to hydrolysis in strong aqueous acids or bases.
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Storage: Must be stored in a cool, dry environment, tightly sealed to prevent moisture ingress, which could slowly hydrolyze the ethyl ester into the corresponding oxamic acid.
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Reactivity: The compound is reactive toward strong nucleophiles. When utilized in downstream synthesis, protecting group strategies may be required if the target molecule contains competing nucleophilic centers[2].
Sources
- 1. Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice | PLOS One [journals.plos.org]
- 2. CAS 18522-95-7: Acetic acid, (methylamino)oxo-, ethyl ester [cymitquimica.com]
- 3. ethyl 2-(methylamino)-2-oxoacetate | LGC Standards [lgcstandards.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
